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Compound of Interest

Compound Name: 1,1-Dibromo-2-chloroethane

Cat. No.: B13735961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isomeric placement of halogen atoms in haloalkanes significantly influences their chemical

reactivity, impacting reaction rates and product distributions in nucleophilic substitution and

elimination reactions. This guide provides a comparative analysis of the reactivity of two

isomers of dibromochloroethane: 1,1-dibromo-2-chloroethane and 1,2-dibromo-1-

chloroethane. Due to a scarcity of direct comparative experimental data in the scientific

literature, this analysis primarily relies on established principles of organic reaction

mechanisms to predict the relative reactivity of these isomers.

Theoretical Comparison of Reactivity
The reactivity of haloalkanes is principally governed by factors such as the nature of the

leaving group, the stability of the transition state or intermediate, and steric hindrance. In the

case of dibromochloroethane isomers, the key differences arise from the arrangement of the

bromine and chlorine atoms on the ethane backbone.

1,1-Dibromo-2-chloroethane possesses two bromine atoms and a hydrogen atom on one

carbon (C1) and a chlorine atom and two hydrogen atoms on the other (C2).

1,2-Dibromo-1-chloroethane has one bromine, one chlorine, and one hydrogen atom on one

carbon (C1) and one bromine and two hydrogen atoms on the other (C2).

Nucleophilic Substitution Reactions (SN1 and SN2)
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Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a

halide ion) by a nucleophile.

SN2 Reactivity: This single-step mechanism is sensitive to steric hindrance at the reaction

center. For 1,1-dibromo-2-chloroethane, nucleophilic attack at C2 (bearing the chlorine) is

less sterically hindered than at C1 (bearing two bulky bromine atoms). In 1,2-dibromo-1-

chloroethane, both C1 and C2 are secondary carbons, presenting more steric hindrance

than the primary carbon in the 1,1-isomer. Therefore, 1,1-dibromo-2-chloroethane is

predicted to be more reactive towards SN2 reactions at the C2 position compared to either

position in 1,2-dibromo-1-chloroethane.

SN1 Reactivity: This two-step mechanism proceeds through a carbocation intermediate. The

rate-determining step is the formation of this carbocation, and its stability is paramount.

Tertiary carbocations are more stable than secondary, which are more stable than primary.

Halogens can stabilize adjacent carbocations through resonance (lone pair donation), with

bromine being more effective than chlorine due to its greater polarizability.

Loss of a bromide from C1 of 1,1-dibromo-2-chloroethane would lead to a secondary

carbocation stabilized by one bromine and one chlorine atom.

Loss of a bromide from C1 of 1,2-dibromo-1-chloroethane would result in a secondary

carbocation stabilized by one chlorine atom. Loss of bromide from C2 would lead to a

primary carbocation, which is highly unfavorable.

Considering the greater stabilizing effect of bromine, the carbocation formed from 1,1-
dibromo-2-chloroethane is expected to be more stable, suggesting a potentially faster

SN1 reaction rate compared to 1,2-dibromo-1-chloroethane.

Elimination Reactions (E1 and E2)
Elimination reactions involve the removal of a hydrogen and a leaving group from adjacent

carbons to form an alkene.

E2 Reactivity: This concerted, single-step reaction is favored by strong, bulky bases and is

also influenced by the acidity of the proton being removed and the nature of the leaving

group. The acidity of β-hydrogens is increased by the presence of electron-withdrawing

groups on the α-carbon.
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In 1,1-dibromo-2-chloroethane, the hydrogens on C2 are β to the two bromine atoms on

C1. The strong electron-withdrawing effect of two bromine atoms makes these hydrogens

relatively acidic, facilitating their removal.

In 1,2-dibromo-1-chloroethane, the hydrogens on C2 are β to a bromine and a chlorine on

C1.

Given that bromine is a better leaving group than chlorine, elimination of HBr is generally

faster than HCl. Both isomers can eliminate HBr. However, the greater acidity of the β-

hydrogens in 1,1-dibromo-2-chloroethane may lead to a faster E2 reaction rate.

E1 Reactivity: This two-step mechanism shares the same rate-determining step as the SN1

reaction – the formation of a carbocation. Therefore, the same reasoning applies, and 1,1-
dibromo-2-chloroethane is predicted to undergo E1 reactions more readily than 1,2-

dibromo-1-chloroethane due to the formation of a more stabilized carbocation intermediate.

Quantitative Data
Direct comparative quantitative data for the reactivity of 1,1-dibromo-2-chloroethane and 1,2-

dibromo-1-chloroethane is not readily available in the published literature. The following table

presents data for a related compound, 1-bromo-2-chloroethane, to provide some context for

the reactivity of haloethanes. It is crucial to note that this data is not for a dibromochloroethane

isomer and should not be used for direct comparison.

Compound Reaction
Rate
Coefficient (k)

Temperature
(°C)

Conditions

1-Bromo-2-

chloroethane

Thermal

Decomposition

(Dehydrohalogen

ation)

k0.5 = 9.3 × 109

exp(–40,800/RT)

mole–½ l. sec.–

1[1]

307–358
Gas phase, HBr

catalyzed

Experimental Protocols
A common method for comparing the reactivity of haloalkanes is through monitoring the rate of

hydrolysis, which is a nucleophilic substitution reaction with water acting as the nucleophile.
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The production of halide ions can be detected by the formation of a precipitate with silver

nitrate.

General Protocol for Comparing Hydrolysis Rates
Preparation of Solutions:

Prepare equimolar solutions of 1,1-dibromo-2-chloroethane and 1,2-dibromo-1-

chloroethane in a suitable solvent that is miscible with aqueous silver nitrate, such as

ethanol.

Prepare an aqueous solution of silver nitrate (e.g., 0.1 M).

Reaction Setup:

Place equal volumes of the haloalkane solutions into separate test tubes.

In separate test tubes, place equal volumes of the silver nitrate solution.

Place all test tubes in a constant temperature water bath until they reach thermal

equilibrium.

Initiation and Observation:

Simultaneously add the silver nitrate solution to each of the haloalkane solutions and start

a timer.

Observe the formation of a precipitate (silver bromide and silver chloride).

Record the time taken for the first appearance of a precipitate in each test tube.

Analysis:

A shorter time to precipitation indicates a faster rate of hydrolysis and thus higher reactivity

under the tested conditions.

The identity of the precipitate can be confirmed by its color (AgCl is white, AgBr is cream).
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Logical Relationships in Reactivity
The following diagram illustrates the key factors influencing the choice of reaction pathway and

the relative reactivity of the dibromochloroethane isomers.

Isomeric Effects on Dibromochloroethane Reactivity

Dibromochloroethane Isomers

Reaction Pathways

Influencing Factors

1,1-Dibromo-2-chloroethane
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Caption: Factors influencing the reactivity of dibromochloroethane isomers.

In conclusion, based on theoretical principles, 1,1-dibromo-2-chloroethane is predicted to be

more reactive than 1,2-dibromo-1-chloroethane in both nucleophilic substitution and elimination

reactions. This is primarily attributed to the formation of a more stable carbocation intermediate

in unimolecular pathways (SN1 and E1) and a combination of less steric hindrance and more

acidic β-hydrogens in bimolecular pathways (SN2 and E2). Experimental validation is

necessary to confirm these predictions and to quantify the differences in reactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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